molecular formula C19H24N2O3S B11301896 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B11301896
M. Wt: 360.5 g/mol
InChI Key: AQSTYPKWORIZEU-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The unique structure of this compound, which includes a benzenesulfonyl group attached to a pyrrole ring, makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]acetamide

InChI

InChI=1S/C19H24N2O3S/c1-13-14(2)21(16-9-7-8-10-16)19(20-15(3)22)18(13)25(23,24)17-11-5-4-6-12-17/h4-6,11-12,16H,7-10H2,1-3H3,(H,20,22)

InChI Key

AQSTYPKWORIZEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C)C3CCCC3)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE typically involves multiple steps. One common method includes the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . This reaction is driven to completion using a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves the use of 1,2-dichloroethane (DCE) as both a solvent and a reactant . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor growth and proliferation, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of N-[3-(BENZENESULFONYL)-1-CYCLOPENTYL-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE lies in its specific structural features, which contribute to its distinct chemical and biological activities.

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